Cas no 1568091-43-9 ((1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol
- EN300-1929555
- 1568091-43-9
-
- インチ: 1S/C11H8F3NO/c12-11(13,14)10(16)8-4-3-7-2-1-5-15-9(7)6-8/h1-6,10,16H/t10-/m0/s1
- InChIKey: UCBXMUWDQXXJHW-JTQLQIEISA-N
- ほほえんだ: FC([C@H](C1C=CC2=CC=CN=C2C=1)O)(F)F
計算された属性
- せいみつぶんしりょう: 227.05579836g/mol
- どういたいしつりょう: 227.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 33.1Ų
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929555-2.5g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1929555-1g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1929555-0.1g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1929555-5.0g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1929555-0.25g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1929555-0.5g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1929555-1.0g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1929555-0.05g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1929555-5g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1929555-10.0g |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol |
1568091-43-9 | 10g |
$6635.0 | 2023-05-31 |
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
(1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-olに関する追加情報
Introduction to (1S)-2,2,2-Trifluoro-1-(quinolin-7-yl)ethan-1-ol (CAS No. 1568091-43-9)
(1S)-2,2,2-Trifluoro-1-(quinolin-7-yl)ethan-1-ol (CAS No. 1568091-43-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and quinoline moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the molecule. In the context of (1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol, this group enhances the lipophilicity and metabolic stability of the compound, making it more suitable for in vivo studies and potential drug development.
The quinoline moiety, on the other hand, is a well-known heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. Quinoline derivatives have shown promise in various therapeutic areas, including antimalarial, antibacterial, and anticancer activities. The presence of this moiety in (1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol suggests that it may possess similar biological activities.
Recent research has focused on the potential of (1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol as an antimicrobial agent. Studies have demonstrated that this compound exhibits potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
In addition to its antimicrobial properties, (1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol has also shown promise as an anticancer agent. Preclinical studies have indicated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to the ability of the compound to target specific signaling pathways involved in cell proliferation and survival.
The synthesis of (1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the reaction of 7-bromoquinoline with trifluoromethyl Grignard reagent followed by enantioselective reduction to obtain the desired enantiomer. This synthetic route has been optimized to minimize side reactions and improve overall efficiency.
Pharmacokinetic studies have revealed that (1S)-2,2,2-trifluoro-1-(quinolin-7-y)ethan-1-o)l has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it an attractive candidate for further development as an orally administered therapeutic agent.
Despite its promising properties, further research is needed to fully understand the safety profile and potential side effects of (1S)-2,2,2-trifluoro-1-(quinolin-y)ethan-o). Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported.
In conclusion, (1S)-2,2,-trifluoro--(quinolin--y)ethan-)l (CAS No. 56809--43-) is a multifaceted compound with a range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it a promising candidate for further development in various therapeutic areas. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
1568091-43-9 ((1S)-2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-ol) 関連製品
- 2171908-12-4(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)
- 60116-66-7(2-(2-aminoethyl)sulfanylacetic acid hydrochloride)
- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)
- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)
- 749147-66-8(Ethanimidic acid,2-(methylthio)-, ethyl ester)
- 1338993-73-9(1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol)
- 220035-64-3(methyl 2,4-dichloro-3-cyano-5-fluorobenzoate)
- 478043-45-7(4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione)
- 887459-52-1(N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide)




